molecular formula C7H5NOS B8625910 Thieno[2,3-c]pyridin-5-ol

Thieno[2,3-c]pyridin-5-ol

Cat. No.: B8625910
M. Wt: 151.19 g/mol
InChI Key: GQSRCACSRHNVFW-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems

Fused heterocyclic systems, such as thienopyridines, are compounds where two or more rings share an edge or a sequence of atoms. These structures are of immense interest because their biological and physical properties are often significantly different and more intriguing than their monocyclic counterparts. igi-global.com The fusion of a pyridine (B92270) ring with various carbocycles and heterocycles, including thiophene (B33073), gives rise to a diverse chemical space with a wide range of applications. irma-international.orgigi-global.com

Thienopyridine scaffolds are crucial in modern organic chemistry due to their utility as precursors in the synthesis of pharmaceuticals and agrochemicals. researchgate.net Their structural similarity to purines and other biologically important molecules makes them attractive targets for the development of novel therapeutic agents. irma-international.org The thienopyridine framework, with its electron-rich thiophene unit and electron-deficient pyridine ring, serves as a versatile platform for creating ligands, functional materials, and medicinally relevant compounds. irma-international.org Research has demonstrated that derivatives of thienopyridines exhibit a broad spectrum of biological activities. researchgate.netigi-global.com

The fusion of a thiophene and a pyridine ring can result in six possible isomers, each with a unique arrangement of the fused rings. researchgate.netresearchgate.net These isomers are distinguished by the position of the sulfur and nitrogen atoms relative to the fused bond.

The primary isomeric frameworks are:

Thieno[2,3-b]pyridine (B153569): One of the most studied isomers, known for a wide range of biological activities. igi-global.com

Thieno[3,2-b]pyridine: Another well-investigated isomer. researchgate.net

Thieno[2,3-c]pyridine (B153571): The focus of this article, this isomer has attracted attention for its potential in developing kinase inhibitors and its interesting electrochemical and photophysical properties. nih.gov

Thieno[3,2-c]pyridine: Also a subject of synthetic and medicinal chemistry research. researchgate.net

Thieno[3,4-b]pyridine: An isomer resulting from fusion at the 3- and 4-positions of the thiophene ring. irma-international.orgresearchgate.net

Thieno[3,4-c]pyridine: The second isomer formed by fusion at the 3- and 4-positions of the thiophene ring. irma-international.orgresearchgate.net

The specific arrangement of the heteroatoms in each isomer influences its electronic properties, reactivity, and biological activity, making the selective synthesis of a particular isomer a key challenge and a focus of research in the field. igi-global.comresearchgate.net

Isomeric Thienopyridine Frameworks

Isomer Name Fusion Pattern
Thieno[2,3-b]pyridine Thiophene C2-C3 fused to Pyridine
Thieno[3,2-b]pyridine Thiophene C3-C2 fused to Pyridine
Thieno[2,3-c]pyridine Thiophene C2-C3 fused to Pyridine
Thieno[3,2-c]pyridine Thiophene C3-C2 fused to Pyridine
Thieno[3,4-b]pyridine Thiophene C3-C4 fused to Pyridine

Historical Development of Thieno[2,3-c]pyridine Synthesis

The synthesis of thieno[2,3-c]pyridines has evolved significantly since its initial reports, which often suffered from low yields. thieme-connect.com Early methods laid the groundwork for more efficient and versatile synthetic routes developed in subsequent years.

Historically, the synthesis of thieno[2,3-c]pyridine derivatives has been approached through two main strategies: constructing the thiophene ring onto a pre-existing pyridine derivative, or forming the pyridine ring on a thiophene precursor. nih.gov One of the earlier methods involved the Pomeranz–Fritsch reaction, later modified by Jackson, which provided better yields but was a multi-step process requiring the isolation of intermediates. thieme-connect.comgoogle.com Another conventional method is the intramolecular Thorpe-Ziegler cyclization of 2-(alkylthio)pyridine-3-carbonitriles. igi-global.com However, these traditional methods often face limitations due to the specific starting materials required, which can restrict the diversity of the final products. nih.gov

More recently, advanced synthetic methodologies have emerged to overcome the limitations of conventional approaches. These modern techniques often focus on improving efficiency, yield, and the ability to introduce a variety of substituents.

A notable advancement is the development of metal-free synthetic methods. nih.gov One such method involves a three-step process starting with a one-pot triazolation reaction to form a 1,2,3-triazole intermediate, followed by a modified Pomeranz-Fritsch reaction and an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine skeleton. nih.govresearchgate.net This approach allows for the synthesis of a library of novel thienopyridine derivatives under mild conditions. nih.gov

Another advanced strategy is the Hendrickson modification of the Pomeranz–Fritsch synthesis. thieme-connect.com This rapid, one-pot procedure involves the cyclization of a Schiff base formed from a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, and is particularly effective for preparing 2-halogenated analogues. thieme-connect.com Palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have also been employed to enhance reaction rates and yields. evitachem.com These modern methods represent a significant step forward, offering more sustainable and versatile routes to this important class of heterocyclic compounds.

Key Synthetic Approaches for Thieno[2,3-c]pyridines

Method Description Key Features
Pomeranz–Fritsch Reaction (and modifications) Cyclization of a Schiff base derived from an aldehyde and an aminoacetal. thieme-connect.comgoogle.com Multi-step, requires intermediate isolation. thieme-connect.com
Thorpe-Ziegler Cyclization Intramolecular cyclization of a dinitrile. igi-global.com A common method for forming the thiophene ring.
Metal-Free Denitrogenative Transformation A three-step sequence involving a 1,2,3-triazole intermediate. nih.govresearchgate.net Mild conditions, overcomes limitations of conventional methods. nih.gov
Hendrickson Modification A one-pot cyclization of a Schiff base. thieme-connect.com Rapid, good yields for specific analogues. thieme-connect.com
Palladium-Catalyzed Cross-Coupling Used in multi-step syntheses for C-C and C-N bond formation. Versatile for introducing substituents.

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. evitachem.com | Reduced reaction times, improved yields. evitachem.com |

Rationale for Research Focus on Thieno[2,3-c]pyridin-5-ol

The specific focus on this compound and its derivatives stems from their significant potential in medicinal chemistry and material science. The thieno[2,3-c]pyridine scaffold itself is a core structure in various kinase inhibitors, which are a critical class of drugs for cancer therapy. nih.gov The introduction of a hydroxyl group at the 5-position of the pyridine ring can significantly influence the molecule's properties, including its ability to form hydrogen bonds with biological targets, thereby potentially enhancing its inhibitory activity.

Furthermore, the thieno[2,3-c]pyridine system has demonstrated interesting electrochemical and photophysical properties, making it a candidate for applications in material science, such as in the development of organic light-emitting diodes (OLEDs). nih.govrsc.org The ability to functionalize the scaffold, for instance by introducing a hydroxyl group to create this compound, allows for the fine-tuning of these properties. The exploration of this specific compound and its analogues is therefore driven by the prospect of discovering novel therapeutic agents and advanced materials.

Unique Structural Features and Synthetic Challenges

The defining feature of the Thieno[2,3-c]pyridine scaffold is the specific mode of fusion between the thiophene and pyridine rings. evitachem.com This arrangement distinguishes it from its other isomers, such as thieno[3,2-c]-, thieno[2,3-b]-, and thieno[3,4-b]pyridines, each possessing distinct chemical properties and reactivity. The presence of both sulfur and nitrogen heteroatoms in the fused-ring system creates a unique distribution of electron density that influences its chemical behavior. solubilityofthings.com

The synthesis of the thieno[2,3-c]pyridine core presents notable challenges. solubilityofthings.com General synthetic strategies typically fall into two categories: constructing the thiophene ring onto a pre-existing pyridine derivative or, conversely, forming the pyridine ring onto a thiophene precursor. nih.gov These methods, however, can be limited by the availability of specific starting materials. nih.gov

Recent advancements have focused on developing more efficient and versatile synthetic routes. One modern approach involves a three-step, metal-free method starting from 2-acetylthiophene. nih.gov This process utilizes a one-pot triazolation reaction, followed by a Pomeranz-Fritsch cyclization and a final acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine skeleton. nih.govresearchgate.net Another established method involves the Gewald reaction, which can produce dihydrothieno[2,3-c]pyridine derivatives that serve as versatile intermediates for further functionalization. mdpi.com Overcoming the limitations of traditional syntheses, such as the use of expensive metal catalysts and achieving high yields, remains an active area of research. nih.govgoogle.com

Table 1: Selected Synthetic Strategies for the Thieno[2,3-c]pyridine Core

Synthetic Method Key Steps & Reagents Starting Materials Notes
Metal-Free Denitrogenative Transformation 1. One-pot triazolation2. Pomeranz-Fritsch cyclization3. Acid-mediated denitrogenation 2-Acetylthiophene Overcomes the need for metal catalysts and allows for the synthesis of a library of novel derivatives. nih.govresearchgate.net
Gewald Reaction One-pot reaction involving elemental sulfur, an active methylene (B1212753) compound, and a carbonyl compound. Ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, sulfur A well-known method for creating substituted and partially saturated thieno[2,3-c]pyridine systems. mdpi.com

| Classical Cyclization | Reaction of a substituted thiophene with a reagent that forms the pyridine ring. | 2-chloromethyl-thiophene, N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide | A multi-step process involving the formation of an intermediate which is then cyclized using a strong mineral acid. google.com |

Importance of Hydroxylated Thienopyridine Systems in Synthetic Chemistry

The introduction of a hydroxyl (-OH) group onto the thienopyridine scaffold, as in this compound, is of significant chemical interest. Functional groups, particularly hydroxyl groups, can profoundly influence a molecule's physical, chemical, and biological properties. ontosight.ai While specific research on this compound is limited, the role of hydroxylation in related thienopyridine systems provides valuable insights.

Hydroxylation is a known transformation in the metabolism and degradation of some thienopyridine-based compounds. nih.govnih.gov The hydroxyl group provides a reactive handle for further chemical modifications, a critical aspect of synthetic chemistry. It can serve as a site for esterification, etherification, or other functional group interconversions, allowing for the synthesis of a diverse library of derivatives from a single hydroxylated precursor. nih.gov For example, a related alcohol was synthesized by reacting a precursor with aqueous sulfuric acid, demonstrating a direct method to introduce the hydroxyl moiety. nih.gov

The presence and position of a hydroxyl group can alter key physicochemical properties such as solubility, which can be pH-dependent, and the ability to form hydrogen bonds. solubilityofthings.comontosight.ai This modulation is crucial in the broader context of medicinal chemistry, where such changes can affect how a molecule interacts with biological targets. ontosight.ai The study of hydroxylated thienopyridines, therefore, is not only fundamental to understanding their chemical reactivity but also vital for designing new molecules with tailored properties. ontosight.airesearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

6H-thieno[2,3-c]pyridin-5-one

InChI

InChI=1S/C7H5NOS/c9-7-3-5-1-2-10-6(5)4-8-7/h1-4H,(H,8,9)

InChI Key

GQSRCACSRHNVFW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CNC(=O)C=C21

Origin of Product

United States

Synthetic Methodologies for Thieno 2,3 C Pyridin 5 Ol and Its Derivatives

Ring-Closure Strategies for the Thieno[2,3-c]pyridine (B153571) Core

The assembly of the thieno[2,3-c]pyridine nucleus is predominantly achieved by two convergent strategies: the annulation of a thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative or, conversely, the construction of a pyridine ring onto a thiophene precursor. nih.gov These approaches offer flexibility in accessing a variety of substituted thieno[2,3-c]pyridines, depending on the availability and substitution pattern of the starting materials.

Thiophene Ring Annulation onto Pyridine Derivatives

One of the primary strategies for constructing the thieno[2,3-c]pyridine system involves the formation of the thiophene ring fused to a pyridine core. nih.gov This approach typically starts with a suitably substituted pyridine derivative, upon which the thiophene ring is built. A common method involves the reaction of a pyridine-3-carbonitrile (B1148548) derivative bearing a leaving group at the 2-position, such as a chloro or bromo substituent, with a sulfur-containing reagent like methyl thioglycolate. The initial substitution is followed by a base-catalyzed intramolecular cyclization to yield the thieno[2,3-c]pyridine skeleton.

Another important method in this category is the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. While broadly applicable for thiophene synthesis, this method could be adapted to pyridine precursors to construct the fused ring system.

Starting Material ClassReagentsKey Reaction TypeProduct ClassReference
2-ChloronicotinonitrileMethyl thioglycolate, BaseNucleophilic substitution, Intramolecular cyclization3-Aminothieno[2,3-c]pyridine-2-carboxylate
Pyridine-2(1H)-thionesα-Halo ketones/estersCondensation, CyclizationSubstituted thieno[2,3-b]pyridines (related isomers)

Pyridine Ring Annulation onto Thiophene Derivatives

The alternative and widely employed strategy involves the construction of the pyridine ring onto a pre-existing thiophene scaffold. nih.gov This approach offers the advantage of utilizing the diverse and readily available chemistry of thiophene to introduce various substituents prior to the pyridine ring formation. Several classic named reactions for pyridine synthesis can be adapted for this purpose.

The Gould-Jacobs reaction, for instance, can be utilized by reacting a 3-aminothiophene derivative with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the pyridinone ring. Subsequent transformations can then lead to the desired pyridine derivatives.

The Friedländer annulation is another powerful method, which involves the condensation of a 2-amino-3-formylthiophene with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester) in the presence of a base or acid catalyst to construct the fused pyridine ring.

A notable approach involves the use of the Pomeranz–Fritsch reaction, where a Schiff base derived from a thiophene aldehyde and an aminoacetal undergoes acid-catalyzed cyclization to form the pyridine ring. nih.gov A modified version of this reaction has been employed in a multi-step synthesis of thieno[2,3-c]pyridine derivatives starting from 2-acetylthiophene. nih.gov

Starting Material ClassReagentsKey Reaction TypeProduct ClassReference
3-Aminothiophene-2-carboxylateDiethyl ethoxymethylenemalonateCondensation, Thermal cyclizationThieno[2,3-c]pyridin-4(5H)-one derivatives
2-Amino-3-formylthiopheneKetones, EstersFriedländer annulationSubstituted thieno[2,3-c]pyridines
2-ThiophenecarboxaldehydeAminoacetaldehyde dimethyl acetalPomeranz–Fritsch reactionThieno[2,3-c]pyridine

Gewald Reaction-Based Syntheses for Thieno[2,3-c]pyridine Systems

The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. While it directly produces a thiophene ring, the resulting 2-aminothiophene is a highly valuable intermediate for the subsequent construction of a fused pyridine ring, as described in the pyridine ring annulation strategy.

For the synthesis of thieno[2,3-c]pyridine systems, a cyclic ketone such as a protected 4-piperidone (B1582916) can be employed as the ketone component in the Gewald reaction. This leads to the formation of a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) derivative. The amino group at the 2-position and the ester or nitrile group at the 3-position of the thiophene ring can then be further manipulated to build more complex fused systems or to introduce diverse substituents. The aromatization of the tetrahydrothieno[2,3-c]pyridine ring, potentially through dehydrogenation, would lead to the fully aromatic thieno[2,3-c]pyridine core. The synthesis of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-based compounds has been accomplished through Gewald three-component reactions.

Ketone Componentα-Cyanoester/nitrileOther ReagentsProduct Class
N-protected-4-piperidoneEthyl cyanoacetateSulfur, Base (e.g., morpholine)2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
N-protected-4-piperidoneMalononitrileSulfur, Base (e.g., morpholine)2-Amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Targeted Synthesis of Thieno[2,3-c]pyridin-5-ol Precursors

The direct synthesis of this compound is not extensively documented, however, several synthetic routes can be envisioned based on the construction of key precursors that can be subsequently converted to the target molecule.

Approaches Involving 2-Thienaldehyde Precursors

A patented process describes a pathway to the thieno[2,3-c]pyridine core starting from 2-thienaldehyde. This method involves the reaction of 2-thienaldehyde with a compound of the formula NH₂--CH₂--CH(OR)₂ to form a Schiff base. This intermediate is then reduced, and the resulting secondary amine is tosylated before being cyclized in the presence of a strong mineral acid to yield thieno[2,3-c]pyridine. While this specific patent does not detail the synthesis of the 5-hydroxy derivative, modification of the reaction conditions or the use of a substituted 2-thienaldehyde could potentially lead to the desired product.

PrecursorKey IntermediateCyclization Conditions
2-ThienaldehydeSchiff base with NH₂--CH₂--CH(OR)₂Strong mineral acid
2-ThienaldehydeReduced and tosylated amineStrong mineral acid

Construction via N-[2,2-(OR)₂]-ethyl-(2-thienyl)-methylamine Intermediates

A related synthetic approach involves the preparation of N-(2-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide. This intermediate can be synthesized by reacting 2-chloromethyl-thiophene with N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide. The subsequent cyclization of this sulfonamide is achieved by treatment with a strong mineral acid in an inert solvent, at temperatures ranging from 50°C to the boiling point of the mixture, to afford the thieno[2,3-c]pyridine ring system. This methodology provides a clear route to the core structure, which could then be functionalized at the 5-position in subsequent steps to yield this compound.

IntermediateCyclization ReagentSolventTemperature
N-(2-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamideStrong mineral acidInert organic solvent (e.g., dioxane, ethanol)50°C to boiling

Advanced and Metal-Free Synthetic Protocols

Modern organic synthesis has seen a shift towards methodologies that are more efficient, cost-effective, and environmentally benign. For the thieno[2,3-c]pyridine scaffold, this has led to the development of advanced protocols, including metal-free reactions that avoid the expense and potential toxicity of heavy metal catalysts. nih.gov

1,2,3-Triazole-Mediated Denitrogenative Transformation Reactions

The synthesis commences with a three-component, one-pot triazolation reaction starting from 2-acetylthiophene. This initial step produces 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. nih.govkuleuven.be This intermediate is then subjected to a modified Pomeranz-Fritsch reaction for cyclization, yielding the fused thieno[2,3-c] nih.govnih.govugr.estriazolo[1,5-ɑ]pyridine compound. nih.govnih.gov This sequence provides a straightforward and efficient route to the crucial fused triazole precursor necessary for the final step. kuleuven.be

The final and key step in this pathway is the acid-mediated denitrogenative transformation of the thieno[2,3-c] nih.govnih.govugr.estriazolo[1,5-ɑ]pyridine intermediate. nih.gov This reaction proceeds with the loss of a nitrogen molecule (N₂) from the triazole ring, leading to the formation of the desired thieno[2,3-c]pyridine core. kuleuven.be The presence of various nucleophiles during this step allows for the direct incorporation of diverse functional groups into the final product, demonstrating the versatility of this method. nih.govkuleuven.be For example, conducting the reaction in the presence of water (using 1 M H₂SO₄) yields the corresponding alcohol derivative, while using carboxylic acids as the solvent leads to the formation of various ester derivatives in good yields. nih.govkuleuven.be

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The one-pot triazolation reaction described previously is a prime example of a three-component reaction used to construct the initial intermediate for thieno[2,3-c]pyridine synthesis. nih.govkuleuven.be Another effective approach involves the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. researchgate.net This two-component reaction provides a convenient and rapid route to the thieno[2,3-c]pyridine scaffold, with particularly good yields for 2-halogenated analogues. researchgate.net

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govscielo.br For the synthesis of thieno[2,3-c]pyridine derivatives, a microwave-assisted aromatization method has been successfully employed. nih.gov This technique offers a significant advantage over conventional heating, producing the target compounds in good yields within minutes. nih.gov The efficiency and speed of microwave-assisted protocols make them highly attractive for the rapid generation of libraries of thieno[2,3-c]pyridine analogues for further study. nih.gov

Derivatization Strategies for this compound Analogues

A key advantage of the 1,2,3-triazole-mediated synthetic route is its amenability to the creation of a diverse library of thieno[2,3-c]pyridine derivatives. nih.gov By introducing different nucleophiles during the final acid-mediated denitrogenation step, various functional groups can be installed, primarily at the 7-position of the heterocyclic core. nih.govkuleuven.be

This strategy has been successfully used to synthesize:

7-(Substituted methyl)thieno[2,3-c]pyridines : Achieved through a nucleophilic insertion mechanism. nih.govkuleuven.be The reaction of the fused triazole intermediate with 1 M aqueous sulfuric acid, for instance, yields thieno[2,3-c]pyridin-7-ylmethanol. nih.gov

Thieno[2,3-c]pyridine-7-ylmethyl esters : When liquid carboxylic acids are used as both the solvent and nucleophile, the corresponding ester derivatives are formed in good yields. nih.govkuleuven.be

Imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives : Using nitrile compounds as nucleophiles under optimized conditions results in a transannulation reaction, likely involving a nitrilium intermediate, to yield these more complex fused systems. nih.govkuleuven.be

The following tables showcase some of the derivatives synthesized using this denitrogenative transformation strategy, with reported yields.

Table 1: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Ester Derivatives nih.gov
ProductAcid Used (Nucleophile)Reaction Time (h)Yield (%)
Thieno[2,3-c]pyridin-7-ylmethanolH₂O (1 M H₂SO₄)372
Thieno[2,3-c]pyridin-7-ylmethyl formateFormic acid185
Thieno[2,3-c]pyridin-7-ylmethyl acetateAcetic acid188
Thieno[2,3-c]pyridin-7-ylmethyl propionatePropionic acid281
Thieno[2,3-c]pyridin-7-ylmethyl butyrateButyric acid379
Thieno[2,3-c]pyridin-7-ylmethyl pivalatePivalic acid375
Table 2: Synthesis of Imidazo[1,5-ɑ]thieno[2,3-c]pyridine Derivatives nih.gov
ProductNitrile Used (Nucleophile)Reaction Time (h)Yield (%)
1-Methylimidazo[1,5-a]thieno[2,3-c]pyridineAcetonitrile2468
1-Phenylimidazo[1,5-a]thieno[2,3-c]pyridineBenzonitrile2471
1-(4-Methoxyphenyl)imidazo[1,5-a]thieno[2,3-c]pyridine4-Methoxybenzonitrile2465

Furthermore, other derivatization methods, such as Suzuki, Stille, and Buchwald animation reactions, can be employed on halogenated thieno[2,3-c]pyridines to introduce substituents at the 4- or 7-positions, further expanding the chemical space accessible from this scaffold. researchgate.net

Introduction of Substituted Methyl and Ester Groups

A notable metal-free approach for the introduction of substituted methyl and ester functionalities at the 7-position of the thieno[2,3-c]pyridine ring involves a denitrogenative transformation of a thieno[2,3-c] nih.govresearchgate.neturan.uatriazolo[1,5-ɑ]pyridine intermediate. nih.govkuleuven.be This method provides a mild and efficient route to a variety of derivatives. nih.gov

The synthesis commences from the readily available 2-acetylthiophene, which undergoes a one-pot triazolization reaction, followed by a Pomeranz-Fritsch cyclization to yield the fused 1,2,3-triazole compound. nih.gov The final step is an acid-mediated denitrogenative transformation of this intermediate. nih.govkuleuven.be The reaction mechanism proceeds via a nucleophilic insertion. nih.gov

When this transformation is carried out in the presence of liquid carboxylic acids serving as the solvent, thieno[2,3-c]pyridine-7-ylmethyl ester derivatives are obtained in good yields. nih.govkuleuven.be The ester formation reaction is typically conducted at 100 °C for a duration of 1 to 3 hours. nih.gov Furthermore, the corresponding alcohol can be synthesized by reacting the intermediate with aqueous sulfuric acid. nih.gov

Table 1: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Ester Derivatives

Entry Carboxylic Acid Product Yield (%)
1 Acetic Acid Thieno[2,3-c]pyridin-7-ylmethyl acetate 85
2 Propionic Acid Thieno[2,3-c]pyridin-7-ylmethyl propionate 82
3 Isobutyric Acid Thieno[2,3-c]pyridin-7-ylmethyl isobutyrate 78
4 Pivalic Acid Thieno[2,3-c]pyridin-7-ylmethyl pivalate 75
5 Benzoic Acid Thieno[2,3-c]pyridin-7-ylmethyl benzoate 88

Data sourced from scientific literature. nih.gov

Functionalization through Amide Bond Formation

Detailed research findings specifically describing the functionalization of the this compound core or its close derivatives through amide bond formation were not available in the provided search results. General methods for the synthesis of amides from carboxylic acids are well-established, often involving the activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents) followed by reaction with an amine. researchgate.netnih.govnih.govthieme-connect.de However, specific examples of the synthesis of a thieno[2,3-c]pyridine carboxylic acid and its subsequent conversion to an amide could not be identified.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki)

While the Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds from organohalides and boronic acids, specific examples detailing the halogenation of the thieno[2,3-c]pyridine core followed by a Suzuki reaction were not found in the provided search results. nih.govresearchgate.netresearchgate.net The successful application of this methodology is contingent on the ability to selectively halogenate the thieno[2,3-c]pyridine ring, creating a suitable substrate for the cross-coupling reaction. Although general methods for the halogenation of pyridines and the Suzuki coupling of heteroaryl halides are known, their direct application to the this compound system has not been detailed in the available literature. researchgate.netnih.gov

Cyclization Reactions for Fused Systems

The thieno[2,3-c]pyridine scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. One such method involves a denitrogenative transformation of a thieno[2,3-c] nih.govresearchgate.neturan.uatriazolo[1,5-ɑ]pyridine intermediate, which can lead to the formation of imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives. nih.govkuleuven.be

This reaction proceeds through a transannulation mechanism when nitrile compounds are used as the nucleophile under optimized conditions. nih.gov It is proposed that the reaction involves a nitrilium intermediate that subsequently recyclizes with the pyridine nitrogen to form the fused imidazo (B10784944) ring system. nih.govkuleuven.be This synthetic route provides an efficient way to access novel polycyclic aromatic compounds based on the thieno[2,3-c]pyridine core.

Table 2: Synthesis of Imidazo[1,5-ɑ]thieno[2,3-c]pyridine Derivatives

Entry Nitrile Product Yield (%)
1 Acetonitrile 2-Methylimidazo[1,5-a]thieno[2,3-c]pyridine 75
2 Propionitrile 2-Ethylimidazo[1,5-a]thieno[2,3-c]pyridine 72
3 Benzonitrile 2-Phenylimidazo[1,5-a]thieno[2,3-c]pyridine 80

Data sourced from scientific literature. nih.gov

Reactivity and Transformations of Thieno 2,3 C Pyridin 5 Ol Scaffolds

Functional Group Interconversions on the Thieno[2,3-c]pyridine (B153571) Skeleton

The functionalization of the thieno[2,3-c]pyridine skeleton is crucial for the development of new derivatives with tailored properties. The hydroxyl group of Thieno[2,3-c]pyridin-5-ol, as well as other functional groups that can be introduced onto the scaffold, can undergo a range of interconversions.

Esterification Reactions

While direct esterification of this compound is not extensively documented in the reviewed literature, the esterification of a related thieno[2,3-c]pyridine derivative has been successfully demonstrated. Specifically, the synthesis of thieno[2,3-c]pyridine-7-ylmethyl esters has been achieved through an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole compound in the presence of various carboxylic acids. This reaction proceeds in good yield at 100°C over 1–3 hours d-nb.infonih.gov.

This method highlights the possibility of introducing ester functionalities onto the thieno[2,3-c]pyridine core. By analogy, this compound could potentially undergo esterification at the 5-hydroxyl group using standard esterification conditions, such as reaction with an acyl chloride or a carboxylic anhydride in the presence of a base, or Fischer esterification with a carboxylic acid and an acid catalyst.

Table 1: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Ester Derivatives

Entry Carboxylic Acid Product Yield (%)
1 Acetic acid Thieno[2,3-c]pyridin-7-ylmethyl acetate 75
2 Propionic acid Thieno[2,3-c]pyridin-7-ylmethyl propionate 80
3 Isobutyric acid Thieno[2,3-c]pyridin-7-ylmethyl isobutyrate 78
4 Pivalic acid Thieno[2,3-c]pyridin-7-ylmethyl pivalate 72
5 Benzoic acid Thieno[2,3-c]pyridin-7-ylmethyl benzoate 85

Data sourced from a study on the denitrogenative transformation of fused 1,2,3-triazoles d-nb.infonih.gov.

Amidation Reactions

The amidation of thieno[2,3-c]pyridine derivatives can be a key transformation for introducing amide functionalities, which are prevalent in biologically active molecules. While direct amidation of this compound is not specifically described, amidation reactions on the amino group of the closely related 3-aminothieno[2,3-b]pyridine scaffold have been reported. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides readily react with chloroacetyl chloride to yield the corresponding 3-(chloroacetylamino) derivatives sciforum.net.

This reaction demonstrates the feasibility of acylating an amino group on the thienopyridine core. Should an amino group be introduced onto the Thieno[2,3-c]pyridine-5-ol scaffold, similar amidation reactions could be expected to proceed. Furthermore, the carboxylic acid derivatives of thienopyridines can be converted to amides. For example, 7-(tetrahydrofuran-3-yl)thieno[3,2-b]pyridine-5-carboxylic acid has been converted to a variety of amides by first forming the acid chloride with phosphorus oxychloride, followed by in-situ trapping with various heterocyclic amines rsc.org.

Acylation Reactions

Acylation reactions are fundamental for introducing acyl groups onto the thieno[2,3-c]pyridine skeleton. Acylation can occur at various positions depending on the substrate and reaction conditions. For example, the acylation of 3-aminothieno[2,3-b]pyridines with chloroacetyl chloride proceeds smoothly on the amino group sciforum.net.

In a different heterocyclic system with a fused thiophene (B33073) ring, the acylation of 4-phenyl-4H-thieno[2,3-d] sciforum.netacs.orgdiazepine with acetic anhydride occurs at the N-2 position of the diazepine ring rsc.org. This suggests that nitrogen atoms within the heterocyclic system are susceptible to acylation. For this compound, acylation could potentially occur at the nitrogen of the pyridine (B92270) ring or at the hydroxyl group, depending on the reagents and conditions employed.

Redox Chemistry of Thieno[2,3-c]pyridine Derivatives

The redox chemistry of the thieno[2,3-c]pyridine scaffold is of significant interest as it can lead to the formation of N-oxides, S-oxides, and sulfones, or to the reduction of the pyridine ring, thereby expanding the chemical space of accessible derivatives.

Oxidation Pathways

The oxidation of thienopyridines can lead to various products depending on the oxidant and the reaction conditions. Generally, selective oxidation is an effective method for the functionalization of the bicyclic core acs.orgnih.gov. Common oxidation products of thienopyridines include N-oxides, S-oxides, and sulfones acs.orgnih.gov.

For instance, the oxidation of the thieno[2,3-b]pyridine (B153569) scaffold with reagents like 30% hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (mCPBA) can lead to the corresponding N-oxides or S-oxides nih.gov. In a specific example involving the thieno[2,3-b]pyridine isomer, treatment of 3-aminothieno[2,3-b]pyridine-2-carboxamides with an excess of aqueous sodium hypochlorite (NaOCl) in aqueous dioxane resulted in an unusual oxidative dimerization acs.orgnih.gov.

Table 2: Oxidative Dimerization of 3-Aminothieno[2,3-b]pyridine-2-carboxamides

Entry Substituent (Ar) Yield (Method A, %) Yield (Method B, %)
1 Phenyl 55 64
2 4-Methylphenyl 52 61
3 4-Methoxyphenyl 48 58
4 4-Chlorophenyl 45 53
5 4-Bromophenyl 43 51

Method A: 10-fold excess of aq. NaOCl in aqueous dioxane. Method B: Phase transfer catalyst (PTC) conditions in a CH2Cl2–water system. Data is illustrative of oxidative reactions on a thienopyridine scaffold acs.orgnih.gov.

Reduction Pathways

The reduction of thieno[2,3-c]pyridine derivatives can be directed towards the pyridine ring or towards functional groups on the scaffold. A common transformation for pyridine-containing heterocycles is the reduction of their N-oxides. Pyridine N-oxides can be reduced to the corresponding pyridines using various reagents. For instance, a mild procedure for the reduction of pyridine N-oxides to piperidines utilizes ammonium formate and palladium on carbon organic-chemistry.org. Photocatalytic deoxygenation of pyridine N-oxides using rhenium complexes has also been reported nih.govrsc.org. Another method involves the use of titanium(III) for the reduction of pyridine N-oxides rsc.org.

Catalytic hydrogenation is a powerful tool for the reduction of the pyridine ring. The hydrogenation of pyridines to piperidines can be achieved under various conditions, often employing catalysts such as palladium on carbon researchgate.net. This methodology is applicable to a wide range of pyridine derivatives and could be employed for the reduction of the pyridine moiety in the thieno[2,3-c]pyridine scaffold.

Rearrangement and Cyclization Phenomena

The inherent electronic properties of the fused thiophene and pyridine rings allow for a range of intramolecular transformations, leading to novel heterocyclic structures.

A modern, metal-free approach to synthesizing the thieno[2,3-c]pyridine skeleton involves the acid-mediated denitrogenative transformation of a fused 1,2,3-triazole precursor, namely thieno[2,3-c] kuleuven.benih.govthieme-connect.comtriazolo[1,5-a]pyridine. nih.govnih.gov This reaction proceeds by the loss of a dinitrogen molecule (N₂) from the triazole ring, which generates a reactive intermediate that subsequently cyclizes and rearranges to form the stable thieno[2,3-c]pyridine core. kuleuven.beresearchgate.net

This synthetic strategy is notable for its mild conditions and its ability to produce a variety of 7-(substituted methyl)thieno[2,3-c]pyridines and their ester derivatives through a nucleophilic insertion mechanism. kuleuven.benih.gov The reaction is typically catalyzed by an acid, such as para-toluenesulfonic acid (PTSA), and carried out in a solvent like 1,2-dichloroethane (1,2-DCE). kuleuven.be The process avoids the use of metal catalysts, making it more environmentally friendly and cost-effective. kuleuven.be

The versatility of this transformation is demonstrated by the range of nucleophiles that can be employed, including various alcohols, phenols, and carboxylic acids, leading to a library of substituted thieno[2,3-c]pyridine derivatives. kuleuven.be

Table 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridine Derivatives via Denitrogenative Transformation

ProductNucleophileYield (%)
7-(bromomethyl)thieno[2,3-c]pyridineTetrabutylammonium bromide (TBAB)75
7-(methoxymethyl)thieno[2,3-c]pyridineMethanol78
7-(butoxymethyl)thieno[2,3-c]pyridineButan-1-ol72
7-(isopropoxymethyl)thieno[2,3-c]pyridineIsopropanol65
7-(phenoxymethyl)thieno[2,3-c]pyridinePhenol58

Data sourced from research on the denitrogenative transformation of thieno[2,3-c] kuleuven.benih.govthieme-connect.comtriazolo[1,5-a]pyridine. kuleuven.be

Transannulation, or ring transformation, is another key reaction mechanism observed in the chemistry of thieno[2,3-c]pyridine precursors. When the denitrogenative transformation of thieno[2,3-c] kuleuven.benih.govthieme-connect.comtriazolo[1,5-a]pyridine is carried out in the presence of nitrile compounds as nucleophiles, a transannulation occurs. kuleuven.benih.gov

This process is believed to involve the formation of a nitrilium intermediate, which then undergoes recyclization with the pyridine nitrogen atom. kuleuven.benih.gov The result is the formation of a new, more complex heterocyclic system: imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. kuleuven.be This reaction provides a powerful method for expanding the structural diversity of compounds derived from the thieno[2,3-c]pyridine scaffold.

Table 2: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridine Derivatives via Transannulation

ProductNitrile ReactantYield (%)
3-methylimidazo[1,5-a]thieno[2,3-c]pyridineAcetonitrile66
3-phenylimidazo[1,5-a]thieno[2,3-c]pyridineBenzonitrile74
3-(4-methoxyphenyl)imidazo[1,5-a]thieno[2,3-c]pyridine4-Methoxybenzonitrile71

Data sourced from research on the transannulation mechanism involving thieno[2,3-c]pyridine precursors. kuleuven.benih.gov

The Thorpe-Ziegler reaction is a well-established method for the formation of cyclic ketones and enamines from dinitriles or other suitable precursors through base-catalyzed intramolecular cyclization. researchgate.net In the context of fused pyridine systems, this reaction is a valuable tool for constructing the pyridine or pyridinone ring.

Specifically, N-acyl derivatives can be subjected to Thorpe-Ziegler cyclization using a strong base, such as sodium tert-butoxide, to produce condensed pyridin-2(1H)-one derivatives. researchgate.net This methodology represents a key step in building the heterocyclic core of systems related to thieno[2,3-c]pyridines. While not a direct transformation of the this compound scaffold itself, it is a fundamental cyclization strategy for synthesizing the core ring system from acyclic or monocyclic precursors. researchgate.netresearchgate.net

The Dimroth rearrangement is a classic isomerization reaction in heterocyclic chemistry, typically involving the transposition of endocyclic and exocyclic heteroatoms. researchgate.netwikipedia.org The reaction generally proceeds through a ring-opening/ring-closure sequence. wikipedia.org It is most common in nitrogen-containing heterocycles like 1,2,3-triazoles and various pyrimidine (B1678525) systems. wikipedia.org

The mechanism often begins with the addition of a nucleophile (like water or hydroxide) to the heterocyclic ring, followed by cleavage of a C-N bond to form an open-chain intermediate. Subsequent rotation and re-cyclization lead to an isomerized heterocyclic product. wikipedia.org The driving force for the rearrangement is the formation of a more thermodynamically stable isomer. researchgate.net While the Dimroth rearrangement is a significant transformation in many fused nitrogen heterocycles, its specific application and study on the thieno[2,3-c]pyridine scaffold is not extensively documented in current literature. acs.orgnih.gov

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity and stereoselectivity are fundamental concepts in understanding the reactivity of complex molecules like this compound.

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. masterorganicchemistry.com In the thieno[2,3-c]pyridine system, the electronic differences between the thiophene and pyridine rings, as well as the influence of existing substituents, dictate the position of electrophilic or nucleophilic attack. For instance, C-H functionalization reactions on quinolines (a related benzofused pyridine) can be directed to specific positions (e.g., C2, C8) by choosing appropriate catalysts and directing groups, demonstrating high regioselectivity. mdpi.com Similarly, functionalization of the thieno[2,3-c]pyridine scaffold, such as introducing a bromine atom, has been shown to occur exclusively at the 7-position under specific oxidative conditions. researchgate.net

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com While the core thieno[2,3-c]pyridine system is planar and achiral, reactions involving the formation of new chiral centers on substituents or through cycloadditions can exhibit stereoselectivity. For example, Staudinger reactions on related dihydrothienopyridine derivatives have been shown to be stereoselective, exclusively yielding cis-cycloadducts. thieme-connect.com In Diels-Alder reactions with dihydropyridine systems, substituents on the diene ring have a significant influence on the stereochemical outcome, favoring the formation of specific endo/exo isomers. nih.gov These principles would apply to reactions on substituted this compound derivatives, where the approach of reagents would be influenced by the existing molecular geometry to favor one stereoisomeric product.

Spectroscopic and Structural Characterization of Thieno 2,3 C Pyridin 5 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of thieno[2,3-c]pyridin-5-ol derivatives, offering profound insights into the molecular framework through the analysis of ¹H and ¹³C nuclei.

¹H-NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. For derivatives of the thieno[2,3-c]pyridine (B153571) core, the aromatic protons on both the thiophene (B33073) and pyridine (B92270) rings exhibit characteristic chemical shifts. For instance, in a series of ethyl 5-chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylates, which contain a related thieno-fused pyridine system, the protons on the thiophene ring (H-7 and H-8) appear as doublets in the aromatic region, often with coupling constants (J) around 5.2 to 5.6 Hz, indicative of ortho-coupling in a five-membered heterocyclic ring. mdpi.com

In one example, the ¹H-NMR spectrum of ethyl 5-chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate in DMSO-d₆ showed multiplets for the aromatic protons H-2 and H-7 at δ 8.61 ppm, while the H-8 proton appeared as a doublet at δ 8.02 ppm (J = 5.2 Hz). mdpi.com For a similar compound in CDCl₃, the chemical shifts were observed at δ 8.55 ppm (singlet, H-2), δ 8.08 ppm (doublet, H-7, J = 5.6 Hz), and δ 7.95 ppm (doublet, H-8, J = 5.6 Hz). mdpi.com The presence of substituents can significantly influence the chemical shifts of nearby protons. For example, in 2-amino-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile, a related substituted pyridine, the amino protons appear as a broad singlet at δ 6.21 ppm, while the aromatic protons are observed as a multiplet in the range of δ 7.30–8.22 ppm. mdpi.com

Compound/DerivativeProtonSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Ethyl 5-chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylateH-2 and H-7DMSO-d₆8.61m- mdpi.com
H-88.02d5.2
H-2, H-7, H-8CDCl₃8.55 (s), 8.08 (d), 7.95 (d)s, d, d-, 5.6, 5.6
2-Amino-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrileNH₂DMSO-d₆6.21br s- mdpi.com
Ar-H7.30-8.22m-

¹³C-NMR spectroscopy provides valuable information about the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms are influenced by their hybridization state and the electronegativity of attached atoms. Aromatic carbons in the thieno[2,3-c]pyridine ring system typically resonate in the downfield region of the spectrum (δ 110-160 ppm). researchgate.netrsc.org

For example, in a 1,3-bis(5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione, which contains a thienopyrimidine moiety, the carbons of the fused ring system show signals at δ 164.9, 156.2, 152.4, 132.3, 126.2, and 115.8 ppm. mdpi.com In another related structure, ethyl 5-chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate, the carbon signals for the thieno-fused pyrimidine (B1678525) core in DMSO-d₆ were observed at δ 161.80, 155.06, 145.85, 145.55, 130.55, 125.66, 126.70, and 118.30 ppm. mdpi.com The presence of an -OH group at the C-5 position in this compound would be expected to shift the resonance of C-5 to a lower field.

Compound/DerivativeCarbon EnvironmentSolventChemical Shift (δ, ppm)Reference
1,3-Bis(5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dioneThienopyrimidine ring carbonsDMSO-d₆164.9, 156.2, 152.4, 132.3, 126.2, 115.8 mdpi.com
Ethyl 5-chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylateThieno-fused pyrimidine core carbonsDMSO-d₆161.80, 155.06, 145.85, 145.55, 130.55, 125.66, 126.70, 118.30 mdpi.com
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrilePyridine and thiophene ring carbonsDMSO-d₆102.1, 104.7, 114.1, 114.6, 116.5, 118.7, 125.3, 129.3, 129.5, 135.6, 150.1, 154.0, 159.6, 161.2 mdpi.com
-SCH₃13.3

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in the complete structural assignment of complex molecules like this compound derivatives.

A COSY experiment would reveal the ¹H-¹H coupling networks within the molecule. For a this compound derivative, cross-peaks would be expected between adjacent protons on the thiophene and pyridine rings, confirming their connectivity.

An HSQC experiment correlates proton signals with their directly attached carbon atoms. This technique would allow for the unambiguous assignment of each protonated carbon in the thieno[2,3-c]pyridine skeleton by linking the previously assigned proton resonances to their corresponding carbon signals.

While specific 2D NMR data for this compound were not found in the searched literature, these techniques are routinely applied in the structural elucidation of novel heterocyclic compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands. The hydroxyl (-OH) group would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1650 cm⁻¹ region.

Compound/DerivativeFunctional GroupAbsorption Frequency (cm⁻¹)Reference
2-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)-2-carbonitrile-NH₂3425, 3348, 3247 mdpi.com
-C≡N2194
C=N1658
1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanoneC=O1670 mdpi.com
1,3-Bis(5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione-NH3446 mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of a molecule can be measured with very high accuracy, which allows for the determination of its elemental formula.

The mass spectrum of the parent thieno[2,3-c]pyridine shows a molecular ion peak at m/z 135. nih.gov For a derivative such as 1,3-bis(5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione, the mass spectrum showed a protonated molecular ion [MH]⁺ at m/z = 423, corresponding to the molecular formula C₂₁H₂₂N₆S₂. mdpi.com In the case of 2-amino-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile, the mass spectrum showed the [M+1]⁺ ion at m/z 315 and the [M-1]⁻ ion at m/z 313, consistent with the presence of bromine isotopes. mdpi.com

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Compound/DerivativeIonm/zReference
Thieno[2,3-c]pyridine[M]⁺135 nih.gov
1,3-Bis(5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione[MH]⁺423 mdpi.com
2-Amino-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile[M+1]⁺315 mdpi.com
[M-1]⁻313

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values for the proposed structure.

For example, for 1,3-bis(5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione (C₂₁H₂₂N₆S₂), the calculated elemental composition was C, 59.69%; H, 5.25%; N, 19.89%. The found values were C, 59.40%; H, 5.01%; N, 19.99%, which are in close agreement with the calculated values, thus supporting the proposed structure. mdpi.com Similarly, for 2-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)-2-carbonitrile (C₁₆H₈BrN₃OS), the calculated values were C, 51.91%; H, 2.18%; Br, 21.58%; N, 11.35%; S, 8.66%, and the found values were C, 52.01%; H, 2.22%; Br, 21.51%; N, 11.39%; S, 8.59%. mdpi.com

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
1,3-Bis(5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dioneC₂₁H₂₂N₆S₂C59.6959.40 mdpi.com
H5.255.01
N19.8919.99
2-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)-2-carbonitrileC₁₆H₈BrN₃OSC51.9152.01 mdpi.com
H2.182.22
Br21.5821.51
N11.3511.39
S8.668.59

X-ray Crystallography (for Structural Elucidation of Related Thienopyridines)

The crystal structure of the parent Thieno[2,3-c]pyridine has been determined and its data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 128740. nih.gov This data provides a foundational understanding of the geometry of the fused ring system.

Furthermore, a study on a more complex derivative, oxothiazolidine-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, showcases the utility of X-ray crystallography in confirming the structure of substituted thienopyridines. The analysis of this compound revealed strong intramolecular hydrogen bonds that play a crucial role in its crystal packing. The crystallographic data for this related compound offers a valuable comparison and highlights the structural diversity within the thienopyridine family.

Below is a table summarizing the crystallographic data for Thieno[2,3-c]pyridine and a related dihydrothieno[2,3-c]pyridine derivative.

ParameterThieno[2,3-c]pyridine (CCDC 128740)Oxothiazolidine-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Chemical Formula C₇H₅NSC₂₁H₂₄N₂O₈S₂
Formula Weight 135.19512.55
Crystal System OrthorhombicMonoclinic
Space Group P 2₁ 2₁ 2₁P 1 2₁/c 1
a (Å) 5.869(2)12.6554(4)
b (Å) 8.393(3)7.5654(2)
c (Å) 12.875(4)26.2314(7)
α (°) 9090
β (°) 9098.271(2)
γ (°) 9090
Volume (ų) 634.3(3)2485.35(12)
Z 44
Calculated Density (g/cm³) 1.4151.369

Data for Thieno[2,3-c]pyridine sourced from CCDC 128740 via PubChem. nih.gov Data for the dihydro-derivative is from a related study.

Chromatographic Techniques for Purity Assessment (e.g., TLC)

Chromatographic techniques are indispensable for assessing the purity of chemical compounds. Thin-Layer Chromatography (TLC) is a widely used method due to its simplicity, speed, and cost-effectiveness. wvu.edu It is particularly useful for monitoring the progress of a chemical reaction and for the initial purity assessment of the final product.

In the context of this compound and its derivatives, TLC is employed to separate the desired product from any unreacted starting materials, byproducts, or other impurities. The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or a mixture of solvents). The choice of the mobile phase is critical for achieving good separation. A common strategy for compounds of intermediate polarity, such as many heterocyclic compounds, is to use a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents can be adjusted to optimize the separation.

The purity of a sample is indicated by the presence of a single spot on the TLC plate after development and visualization (e.g., under UV light or by using a staining agent). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.

While specific TLC data for a wide range of this compound derivatives is not extensively tabulated in the literature, examples from the synthesis of related complex heterocyclic systems demonstrate its application. For instance, in the synthesis of a fused coumarin-pyrazolo[3,4-b]pyridine derivative bearing a thieno[2,3-d]pyrimidine (B153573) moiety, TLC was used to monitor the reaction progress. The conditions and the resulting Rf value are provided in the table below.

CompoundStationary PhaseMobile Phase (v/v)Rf Value
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-oneSilica gel 60 HF₂₅₄Dichloromethane:Methanol (40:1)0.42

This data is from a study on a related thienopyrimidine derivative and serves as an example of TLC application in this class of compounds.

The observation of a single spot with a consistent Rf value provides a strong indication of the purity of the this compound derivative. For rigorous purity confirmation, TLC is often used in conjunction with other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

Computational Approaches in Thieno 2,3 C Pyridine Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of thieno[2,3-c]pyridine (B153571) research, it is instrumental in elucidating how these compounds interact with biological targets at a molecular level.

A notable application of this technique has been in the study of thieno[2,3-c]pyridine derivatives as potential inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that is a key target in cancer therapy. nih.govmdpi.com To understand the binding mechanisms, in silico molecular docking analyses have been performed using the X-ray crystal structure of Hsp90. nih.gov

Docking studies on a series of synthesized thieno[2,3-c]pyridine derivatives revealed crucial molecular interactions within the ATP-binding site of Hsp90. nih.govresearchgate.net The analysis for the most potent compounds, such as derivative 6i , showed significant binding affinity, indicated by a docking score of -6.657 kcal/mol. nih.gov

The interactions are primarily characterized by hydrogen bonds and hydrophobic contacts with key amino acid residues in the Hsp90 binding pocket. The thieno[2,3-c]pyridine core acts as the central scaffold that correctly positions the functional groups for optimal interaction. For instance, the carbonyl groups of the ethyl ester moieties on the scaffold have been shown to form vital hydrogen bonds. nih.gov The analysis identified several key residues involved in stabilizing the ligand-protein complex. nih.gov

Table 1: Key Ligand-Target Interactions for Thieno[2,3-c]pyridine Derivative 6i with Hsp90 nih.gov
Interacting ResidueInteraction TypeInteracting Ligand Moiety
Asn51Hydrogen BondAmide group
Asp93Hydrogen BondAmide group
Phe138Pi-Pi StackingThiophene (B33073) ring
Leu48Hydrophobic InteractionEthyl ester group
Lys58Hydrogen BondEster carbonyl

These detailed interaction analyses confirm that the thieno[2,3-c]pyridine scaffold is a suitable framework for designing Hsp90 inhibitors and that specific substitutions can fine-tune the binding affinity. nih.gov

Docking studies also provide insight into the bound conformation of the ligand. The computational results for thieno[2,3-c]pyridine derivatives show them adopting a specific, energetically favorable conformation to fit within the confines of the Hsp90 ATP-binding pocket. The orientation is such that the amide linker and the heterocyclic amine substituent project into specific regions of the active site, maximizing contact with key residues. nih.gov The flexibility of the ligand, including bond angles and dihedral rotations, is a critical factor simulated during the docking process to find this optimal binding pose. tandfonline.com This conformational analysis is essential for understanding why certain derivatives exhibit higher activity than others and for guiding future structural modifications.

In Silico Predictive Analysis

Beyond simulating binding, computational methods are used to predict the physicochemical and pharmacokinetic properties of molecules, a process crucial for early-stage drug development.

Predictive modeling for thieno[2,3-c]pyridine derivatives has been employed to assess their drug-likeness and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govresearchgate.net Programs such as the QikProp module within the Schrödinger software suite are used to computationally estimate these properties. nih.gov This type of analysis is critical because poor ADME profiles are a major cause of failure for drug candidates in clinical trials. nih.gov By predicting properties like oral availability based on criteria such as Lipinski's rule of five, researchers can prioritize compounds that are more likely to be successfully developed into therapeutic agents. nih.gov

By combining the results from molecular docking with experimental biological data (e.g., IC50 values), researchers can derive a comprehensive Structure-Activity Relationship (SAR). nih.gov This process helps to identify the chemical features of a molecule that are critical for its biological activity.

For the thieno[2,3-c]pyridine derivatives studied as Hsp90 inhibitors, the SAR analysis revealed several key points:

The thieno[2,3-c]pyridine core is an effective scaffold for Hsp90 inhibition. nih.gov

The presence of ethyl ester groups at strategic positions contributes to favorable hydrogen bonding and hydrophobic interactions. nih.gov

The nature of the substituent on the secondary amine significantly impacts anticancer activity. Derivatives with a 4-fluoropiperidine (B2509456) moiety (6i ) and a piperidine (B6355638) moiety (6a ) showed the highest potency against various cancer cell lines. nih.govmdpi.com

This computationally-guided SAR provides a clear rationale for the observed activities and lays the groundwork for the rational design of new, more potent derivatives. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and reactivity of molecules. These calculations can determine properties like molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and bond orders.

While specific quantum chemical studies focused on Thieno[2,3-c]pyridin-5-ol were not identified in the surveyed literature, this methodology is highly applicable. Such calculations could provide fundamental insights into the molecule's electronic properties, which govern its reactivity and intermolecular interactions. For example, DFT could be used to:

Calculate the molecule's dipole moment and polarizability to understand its behavior in different solvent environments.

Analyze the frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic and nucleophilic attack.

Generate an electrostatic potential map to identify electron-rich and electron-poor regions, which is crucial for understanding non-covalent interactions like hydrogen bonding observed in docking studies.

These theoretical calculations would serve as a valuable complement to molecular docking and SAR studies, providing a deeper understanding of the intrinsic properties of this compound that drive its biological activity.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and photophysical properties. For thienopyridine derivatives, computational methods are used to perform detailed analyses of their electronic landscapes. Theoretical investigations often focus on calculating key quantum chemical descriptors. rsc.org

A primary area of interest is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. rsc.org

Further analyses include the calculation of ionization potentials (the energy required to remove an electron) and electron affinities (the energy released when an electron is added). These values provide quantitative measures of the molecule's redox properties. The distribution of electron density and electrostatic potential can also be mapped to identify nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reagents. rsc.org

Table 1: Calculated Electronic Properties of Thieno-Fused Heterocycles (Illustrative Data) This table presents typical data obtained from theoretical studies on related thieno-fused systems to illustrate the outputs of electronic structure analysis.

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Ionization Potential7.0 eVEnergy needed to remove an electron
Electron Affinity0.8 eVEnergy released upon gaining an electron

Note: Values are illustrative and based on general findings for thieno-fused aromatic systems; they are not specific experimental values for this compound.

Reaction Pathway Modeling

Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions. For the synthesis of thieno[2,3-c]pyridines, modeling can be used to map out the entire reaction coordinate, from reactants to products, via transition states. This allows chemists to understand the feasibility of a proposed synthetic route and optimize reaction conditions.

One common synthetic strategy for forming thienopyridine systems is the closure of a thiophene ring onto a pre-existing pyridine (B92270) derivative. researchgate.net For example, the Thorpe-Ziegler reaction involving substituted 2-alkylthio-3-cyanopyridines is a key method for creating the 3-aminothieno[2,3-b]pyridine core. researchgate.net Computational modeling of this pathway would involve:

Reactant and Product Optimization: Calculating the lowest energy geometries of the starting materials and final products.

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to intermediates and products. The energy of the transition state determines the activation energy of the reaction step.

Intermediate Identification: Locating any stable intermediates, such as carbanions, that form during the reaction. researchgate.net

Energy Profile Mapping: Plotting the energy of the system as it progresses along the reaction pathway to visualize the energy barriers for each step.

Another approach involves building the pyridine ring onto a thiophene precursor. For instance, a method has been developed for the synthesis of thieno[2,3-c]pyridine derivatives starting from 2-acetylthiophene, which proceeds through a fused 1,2,3-triazole intermediate and a subsequent denitrogenative transformation. nih.govd-nb.info Modeling this complex, multi-step process can help confirm the proposed mechanism and identify rate-limiting steps, providing valuable guidance for synthetic chemists. nih.gov

Chemoinformatics and Database Mining for Thienopyridines

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. It involves the storage, retrieval, and analysis of vast amounts of chemical information. researchgate.net Database mining, a key chemoinformatic technique, allows researchers to systematically search large chemical databases for molecules containing a specific scaffold or possessing desired properties. nih.gov

For the thienopyridine class of compounds, chemoinformatics and database mining are crucial for:

Scaffold Hopping and Lead Discovery: Identifying novel molecular skeletons that are structurally different but may exhibit similar properties to known thienopyridines by matching pharmacophoric features. nih.gov

Library Enumeration: Generating virtual libraries of thienopyridine derivatives by computationally adding various substituents to the core structure. These virtual compounds can then be screened in silico for predicted activity or drug-like properties.

Structure-Activity Relationship (SAR) Analysis: Mining databases for known thienopyridine analogues and their associated biological data (if available) to build computational models that correlate structural features with activity. arizona.edu

Public and commercial chemical databases are essential resources for this type of research. These repositories contain information on millions of chemical structures and their properties.

Table 2: Major Chemical Databases for Mining Thienopyridine Information

DatabaseDescriptionTypical Use for Thienopyridines
PubChem A public database from the U.S. National Institutes of Health (NIH) containing information on chemical substances and their biological activities. nih.govSearching for the parent Thieno[2,3-c]pyridine scaffold and its known derivatives. nih.gov
ChEMBL A manually curated chemical database of bioactive molecules with drug-like properties maintained by the European Bioinformatics Institute (EBI).Identifying thienopyridine-containing compounds that have been tested in biological assays.
SciFinder / Chemical Abstracts Service (CAS) A comprehensive database of chemical literature and substances, allowing for complex substructure and reaction searches. nih.govPerforming detailed searches for synthetic routes, reactions, and all reported analogues of the thienopyridine core. nih.gov
ZINC A free database of commercially available compounds for virtual screening, containing over 230 million purchasable compounds in ready-to-dock formats.Sourcing virtual thienopyridine derivatives for computational screening projects.

By converting structural motifs or pharmacophoric patterns into 2D or 3D queries, researchers can efficiently mine these databases to uncover novel structures, understand the existing chemical space around the thienopyridine scaffold, and generate new hypotheses for further investigation. nih.gov

Synthetic Applications and Further Derivatization of Thieno 2,3 C Pyridin 5 Ol

Thieno[2,3-c]pyridin-5-ol as a Key Intermediate in Complex Molecule Synthesis

The thieno[2,3-c]pyridine (B153571) scaffold is a crucial component in the synthesis of various complex molecules, particularly in the development of kinase inhibitors. kuleuven.be The strategic functionalization of the thieno[2,3-c]pyridine core allows for the creation of a library of compounds with diverse biological activities. While direct synthesis of complex molecules from this compound is a key application, the broader thienopyridine class serves as a foundational structure for numerous synthetic endeavors. For instance, a metal-free, three-step synthesis has been developed to produce various thieno[2,3-c]pyridine derivatives starting from 2-acetylthiophene. nih.gov This method involves a one-pot triazolation, a modified Pomeranz-Fritsch reaction, and an acid-mediated denitrogenative transformation to yield substituted thieno[2,3-c]pyridines. kuleuven.benih.gov

This synthetic versatility allows for the introduction of various substituents, leading to the formation of compounds like 7-(substituted methyl)thieno[2,3-c]pyridines and imidazo[1,5-a]thieno[2,3-c]pyridines. kuleuven.benih.gov The ability to readily derivatize the core structure makes thieno[2,3-c]pyridines valuable intermediates in the construction of larger, more intricate molecular architectures.

Scaffold Hybridization and Analog Design

Scaffold hybridization is a powerful strategy in drug discovery to create novel molecular frameworks with improved biological activity and physicochemical properties. The thieno[2,3-c]pyridine scaffold can be hybridized with other pharmacologically relevant moieties to design new analogs. This approach has been successfully applied to other isomeric thienopyrimidines, demonstrating the potential for the thieno[2,3-c]pyridine core. mdpi.com For example, the isosteric replacement of a benzene ring with a thiophene (B33073) ring is a common tactic in medicinal chemistry to modulate the biological profile of a molecule. mdpi.com

By applying this principle, new compounds with a 4,5-dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine scaffold have been synthesized as analogues of pyrazolo[1,5-a]quinazolines, which are known ligands for the GABA-A receptor. mdpi.com This highlights the potential of using the thieno[2,3-c]pyridine core as a foundation for designing new analogs through scaffold hopping and isosteric replacements, aiming to discover compounds with novel or enhanced therapeutic properties.

Development of Lead Compounds for Chemical Optimization

The thienopyridine scaffold has been a fruitful source for the identification and development of lead compounds in various therapeutic areas. Through high-throughput screening and subsequent chemical optimization, thienopyridine derivatives have been advanced as potent and selective modulators of biological targets. For instance, a high-throughput screening campaign identified thieno[2,3-b]pyridine (B153569) derivatives as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). nih.gov The subsequent hit-to-lead optimization focused on improving affinity while maintaining good ligand efficiency, ultimately leading to a 2-sulfonyl-thieno[2,3-b]pyridine derivative that met the criteria for a lead compound. nih.gov

Similarly, thienopyrimidine derivatives have been developed as inhibitors of Helicobacter pylori by targeting the respiratory complex I. nih.gov Systematic modifications of the thienopyrimidine core and optimization of side-chains led to lead compounds with increased potency and improved pharmacokinetic profiles. nih.gov These examples underscore the utility of the broader thienopyridine scaffold in generating promising lead structures for further chemical optimization and drug development programs.

Applications in Material Science Studies (General Thienopyridines)

Beyond their applications in medicinal chemistry, thienopyridine derivatives have garnered interest in the field of material science due to their unique electrochemical and photophysical properties. kuleuven.be The electron-rich nature of the thiophene ring makes these compounds suitable for applications in organic electronics. mdpi.com

Conclusion and Future Directions

Summary of Current Research Trends in Thieno[2,3-c]pyridin-5-ol Chemistry

Current research into the thieno[2,3-c]pyridine (B153571) core is vibrant and primarily directed towards its therapeutic potential. A significant trend is the exploration of its derivatives as anticancer agents. mdpi.com Studies have identified certain thieno[2,3-c]pyridine compounds as potent inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy. mdpi.com For instance, specific derivatives have shown a broad spectrum of anticancer activity against breast, head and neck, and colorectal cancer cell lines, with some compounds inducing G2 phase arrest in the cell cycle. mdpi.com

Beyond oncology, the thieno[2,3-c]pyridine skeleton is recognized for its presence in the core structure of various kinase inhibitors. nih.govkuleuven.be This has spurred investigations into its potential for treating a range of diseases where kinase activity is dysregulated. The broader family of thienopyridines, to which this compound belongs, has known pharmaceutical applications, including as anticoagulant, antitumor, and antimicrobial agents. nih.govkuleuven.be

Furthermore, there is a growing interest in the material science applications of thieno[2,3-c]pyridines, owing to their electrochemical and photophysical properties. nih.govkuleuven.be This suggests a diversification of research beyond the biomedical field.

Challenges and Opportunities in Synthesis and Derivatization

A primary challenge in thieno[2,3-c]pyridine chemistry lies in its synthesis and subsequent derivatization. Conventional synthetic strategies often rely on either the closure of a thiophene (B33073) ring onto a pyridine (B92270) precursor or the closure of a pyridine ring onto a thiophene precursor. nih.gov These methods can be restrictive, limiting the diversity of achievable products due to the specificity of the starting materials. nih.gov Moreover, many traditional syntheses employ metal catalysts, which can increase costs and introduce challenges related to toxic metal residue in final compounds, a significant concern for pharmaceutical applications. nih.gov

The inherent electronic properties of the pyridine ring also present a hurdle for direct C-H functionalization, a modern and efficient method for creating derivatives. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom make many standard C-H activation reactions challenging to perform with high regioselectivity. beilstein-journals.orgresearchgate.net

However, these challenges have created significant opportunities for innovation. Recently, a novel and effective metal-free strategy has been developed for the synthesis of thieno[2,3-c]pyridine derivatives. This method proceeds via a fused 1,2,3-triazole intermediate, followed by an acid-mediated denitrogenative transformation. nih.govkuleuven.be This approach is advantageous as it avoids metal catalysts, is more cost-effective, uses readily available reactants, and allows for late-stage derivatization, overcoming the limitations of conventional methods. nih.gov This breakthrough enables the synthesis of a wider library of novel thienopyridine derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines and imidazo[1,5-a]thieno[2,3-c]pyridines, under mild conditions. nih.govkuleuven.be

Prospective Research Avenues for this compound

The future of thieno[2,3-c]pyridine research is promising, with several key avenues for exploration.

Expansion of Chemical Space: The development of novel, efficient, and versatile synthetic methodologies, such as the aforementioned metal-free approach, will continue to be a priority. nih.gov This will enable the creation of large and diverse libraries of thieno[2,3-c]pyridine derivatives for high-throughput screening. The synthesis of currently unavailable derivatives, such as the specific this compound, represents a clear future goal.

Deepening Biological Understanding: For derivatives that show promise as anticancer agents, future research will need to focus on elucidating their precise mechanisms of action. mdpi.com While some compounds are known to inhibit Hsp90, further studies are needed to understand downstream effects and to explore other potential biological targets. Investigating their potential to induce apoptosis or other forms of cell death is a crucial next step. mdpi.com

Broadening Therapeutic Applications: Given the established biological activities of the wider thienopyridine family, there is a strong rationale for screening new thieno[2,3-c]pyridine derivatives against a broader range of therapeutic targets. This includes other kinases, as well as targets for inflammatory, infectious, and cardiovascular diseases.

Development of Functional Materials: The electrochemical and photophysical properties of the thieno[2,3-c]pyridine scaffold are currently underexplored. nih.govkuleuven.be Future work could focus on designing and synthesizing derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.